molecular formula C15H21NO4 B2964317 Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate CAS No. 845647-69-0

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate

Cat. No.: B2964317
CAS No.: 845647-69-0
M. Wt: 279.336
InChI Key: IRDNVXLESURHEL-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a benzoate moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by esterification with ethanol in the presence of a suitable catalyst to form the ethyl ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors also improves the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate involves its ability to act as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(tert-butoxycarbonyl)aminobenzoate
  • Ethyl 4-(tert-butoxycarbonyl)aminomethylbenzoate
  • Ethyl 4-(tert-butoxycarbonyl)aminobutyrate

Uniqueness

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate is unique due to the presence of both the Boc protecting group and the ethyl ester group, which provide versatility in synthetic applications. The combination of these functional groups allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-19-14(18)11-6-8-12(9-7-11)16-10-13(17)20-15(2,3)4/h6-9,16H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDNVXLESURHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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